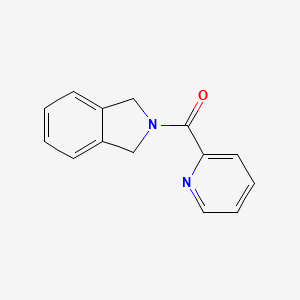

Isoindolin-2-yl(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of aromatic ketones, such as Isoindolin-2-yl(pyridin-2-yl)methanone, has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . This method is promising for the transformation of diarylmethane to aromatic ketones .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H12N2O. The compound is part of the class of organic compounds known as isoindolones .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound involves the oxidation of Csp3-H for the synthesis of aromatic ketones . This reaction is catalyzed by transition metals and uses water as the single oxygen source in the transformation .Scientific Research Applications

Organocatalytic Synthesis

Isoindolin-2-yl(pyridin-2-yl)methanone derivatives are key in organocatalytic synthesis. A study demonstrated an enantioselective organocatalytic approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives using methyleneindolinones. This synthesis is significant due to its high yield, unusual regiochemistry, and excellent stereoselectivities, contributing to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Synthesis and Structural Analysis

This compound is used in the synthesis and structural analysis of complex heterocyclic compounds. For instance, (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone was synthesized and structurally analyzed, highlighting the diversity of pharmacological activities of cinnoline-containing compounds (Bawa et al., 2010).

Photochemical Substitution Studies

This compound derivatives are involved in the study of photochemical substitution of monoazaaromatic compounds. Research shows that these compounds, when irradiated in methanol, convert to semiquinone radicals, contributing to our understanding of photochemical processes (Castellano et al., 1975).

Antiproliferative Activity

Compounds derived from this compound show potential in antiproliferative activity. A study on novel bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, reveals insights into molecular structures and interactions that could be vital for pharmaceutical applications (Prasad et al., 2018).

Catalytic Synthesis

The molecule plays a role in catalytic synthesis processes. For example, a cobalt-catalyzed cyclization of aliphatic amides and terminal alkynes was discovered to synthesize pyrrolidinones and isoindolinones, showing its versatility in organic synthesis (Zhang et al., 2015).

Construction of Isoindolinones

This compound is integral in constructing isoindolinones, as demonstrated in a RhIII relay catalysis study. This method proves effective for direct synthesis of complex molecules like anxiolytic drugs, showcasing its pharmaceutical relevance (Zhang et al., 2019).

Complex Formation with Metals

The compound is used in the formation of complex structures with metals. A study involving isoindoline complexes of Zn(II) and Cu(II) used the compound to produce unexpected trinuclear Zn(II) complexes, indicating its potential in inorganic chemistry and material science (Anderson et al., 2003).

Mechanism of Action

properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTUPNGGOPKVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)

![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)

![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)

![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)

![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)